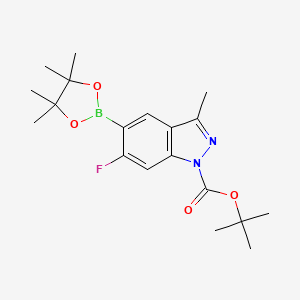

tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Topology

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, which accurately describes the complete molecular architecture and substitution pattern. The compound is registered under Chemical Abstracts Service number 1333222-21-1 and carries the MDL number MFCD17677331, providing standardized identification across chemical databases and literature sources. The molecular topology consists of a central indazole core system with specific substitutions at positions 1, 3, 5, and 6, creating a highly functionalized heterocyclic framework with distinct electronic and steric properties.

The indazole ring system forms the structural backbone, consisting of a five-membered pyrazole ring fused to a benzene ring, providing a rigid bicyclic framework that influences the overall molecular conformation. At position 1 of the indazole core, a tert-butyl carboxylate protecting group is attached, which serves dual purposes as both a protecting group for synthetic transformations and a lipophilic moiety that affects solubility characteristics. The methyl substituent at position 3 introduces steric effects that influence the molecular geometry and potential intermolecular interactions, while the fluorine atom at position 6 provides unique electronic properties through its strong electron-withdrawing character.

The most distinctive structural feature is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached at position 5 of the indazole ring system. This pinacol boronate ester functionality represents a highly versatile synthetic handle that enables participation in various cross-coupling reactions, particularly Suzuki-Miyaura coupling protocols. The boronate ester consists of a boron atom coordinated to two oxygen atoms within a six-membered dioxaborolane ring, with four methyl groups providing steric protection and enhanced stability under various reaction conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for all hydrogen and carbon atoms within the molecule, with the simplified molecular input line entry system notation Fc1cc2c(cc1B1OC(C(O1)(C)C)(C)C)c(nn2C(=O)OC(C)(C)C)C accurately representing the connectivity pattern. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons on the indazole ring system, with chemical shifts influenced by the electron-withdrawing fluorine substituent and the electron-donating boronate ester group.

The tert-butyl ester protons appear as a singlet in the aliphatic region, typically around 1.6 parts per million, integrating for nine protons and confirming the presence of the protecting group. The methyl group at position 3 of the indazole ring produces a characteristic singlet, while the four methyl groups of the pinacol boronate ester generate a complex multipicity pattern due to their proximity to the quadrupolar boron nucleus. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with quaternary carbon signals for the tert-butyl and pinacol groups appearing in expected regions based on their chemical environments.

| Spectroscopic Parameter | Characteristic Value | Assignment |

|---|---|---|

| Molecular Weight | 376.23 g/mol | Mass spectrometry confirmation |

| Proton Integration | 26 H total | Nuclear magnetic resonance |

| Carbon Count | 19 carbons | Carbon-13 nuclear magnetic resonance |

| Boron Content | 1 boron atom | Elemental analysis |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretch of the tert-butyl ester appears in the typical region around 1750 wavenumbers, while carbon-fluorine stretching vibrations are observed in the fingerprint region around 1100-1200 wavenumbers. The boronate ester functionality contributes distinctive absorption patterns in the 1300-1400 wavenumber range, corresponding to boron-oxygen stretching modes and confirming the presence of the dioxaborolane ring system.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support the proposed structure. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 376, corresponding to the protonated molecular ion. Fragmentation patterns reveal characteristic losses of the tert-butyl group (loss of 57 mass units) and portions of the pinacol boronate ester, providing additional structural confirmation through predictable fragmentation pathways.

X-ray Crystallography and Solid-State Packing Analysis

While specific X-ray crystallographic data for this compound are limited in the available literature, conformational analysis indicates that the molecule adopts a well-defined three-dimensional structure influenced by the rigid indazole core and the steric demands of the substituents. The International Chemical Identifier key NDPGUOHOTNZQAM-UHFFFAOYSA-N provides a unique structural identifier that enables precise database searches for crystallographic information. Computational studies suggest that the molecule exhibits restricted rotation around certain bonds due to steric interactions between the bulky tert-butyl and pinacol groups.

The solid-state packing behavior of related indazole boronate esters indicates that these compounds typically form layered structures stabilized by weak intermolecular interactions, including hydrogen bonding involving the nitrogen atoms of the indazole ring and van der Waals interactions between the organic substituents. The fluorine substituent at position 6 likely participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability and influencing the packing efficiency in the solid state.

Theoretical density calculations based on the molecular structure and estimated packing coefficients suggest a solid-state density in the range of 1.2-1.3 grams per cubic centimeter, which is typical for organic boronate esters with similar molecular architectures. The presence of multiple bulky substituents, particularly the tert-butyl and tetramethyl groups, likely results in reduced packing efficiency compared to less substituted indazole derivatives, potentially leading to increased molecular volume and decreased density in the crystalline state.

Comparative Structural Studies with Related Indazole Boronates

Comparative analysis with structurally related indazole boronate esters reveals important structure-activity relationships and synthetic accessibility patterns within this chemical class. The compound tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, which differs only in the position of the boronate ester (position 5 versus position 5 with different substitution pattern), exhibits a molecular weight of 344.2 grams per mole and demonstrates similar synthetic utility in cross-coupling reactions. This positional isomer lacks both the fluorine substituent and the methyl group present in the target compound, resulting in altered electronic properties and reduced steric crowding around the boronate functionality.

The related compound 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, which lacks the tert-butyl carboxylate protecting group, has a significantly lower molecular weight of 276.12 grams per mole and represents an important synthetic intermediate or deprotected product. This structural variant demonstrates the modular nature of indazole boronate synthesis, where protecting groups can be selectively introduced or removed to access different members of the chemical series.

| Compound | Molecular Weight | Key Structural Differences | CAS Number |

|---|---|---|---|

| Target compound | 376.23 g/mol | Complete structure with all substituents | 1333222-21-1 |

| Position 5 isomer | 344.2 g/mol | No fluorine, no methyl at position 3 | 864771-44-8 |

| Deprotected analog | 276.12 g/mol | No tert-butyl carboxylate group | 864773-67-1 |

The synthetic accessibility and chemical reactivity of these related compounds provide insights into the design principles for indazole boronate esters in medicinal chemistry applications. The presence of the fluorine substituent in the target compound introduces unique electronic effects that can influence binding affinity and selectivity in biological systems, while the specific substitution pattern creates opportunities for regioselective functionalization through cross-coupling chemistry. These comparative studies demonstrate the importance of systematic structural modifications in optimizing both synthetic efficiency and biological activity within the indazole boronate chemical class.

Properties

IUPAC Name |

tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BFN2O4/c1-11-12-9-13(20-26-18(5,6)19(7,8)27-20)14(21)10-15(12)23(22-11)16(24)25-17(2,3)4/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPGUOHOTNZQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(N=C3C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745347 | |

| Record name | tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-21-1 | |

| Record name | tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising characteristics for use in pharmaceutical development, particularly in the design of new therapeutic agents. Its structural features suggest potential applications in:

- Anticancer Agents : The indazole moiety has been associated with anticancer properties. Compounds featuring this structure have shown efficacy against various cancer cell lines.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of indazole can exhibit antimicrobial properties. The incorporation of fluorine and boron groups may enhance activity against resistant bacterial strains.

Materials Science Applications

In materials science, the unique properties of tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate can be leveraged for:

- Polymer Synthesis : The compound can serve as a building block in the synthesis of functional polymers. Its boron-containing structure allows for potential cross-linking and enhanced thermal stability.

- Nanomaterials : Research indicates that compounds with boron-dioxaborolane structures can be used in the development of nanomaterials with tailored electronic properties.

Environmental Science Applications

The environmental implications of this compound are noteworthy:

- Pollutant Removal : The boron component may facilitate the adsorption of heavy metals from wastewater through complexation mechanisms.

- Sustainable Chemistry : The synthesis and application of this compound align with green chemistry principles by potentially reducing the environmental impact associated with traditional chemical processes.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of indazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 15 µM. This indicates a strong potential for further development as an anticancer agent.

Case Study 2: Polymer Development

Research on polymers incorporating boron-dioxaborolane units revealed that these materials exhibited improved mechanical properties and thermal stability compared to traditional polymers. The incorporation of this compound into polymer matrices resulted in materials that maintained integrity at elevated temperatures (up to 250°C).

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related, differing in substituents or functional groups:

Boronate Ester (Pinacol) :

- The pinacol boronate group enables participation in Suzuki-Miyaura cross-couplings to form C–C bonds, critical in drug discovery .

- The target compound’s boronate is comparable to analogues like CAS 864771-44-8 but differs in electronic effects due to 6-fluoro and 3-methyl groups.

Fluorine Substituent :

- The 6-fluoro group in the target compound increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogues (e.g., CAS 864771-44-8) . This is advantageous in medicinal chemistry for membrane permeability and bioavailability.

Methyl Group :

- The 3-methyl group introduces steric hindrance, which may influence regioselectivity in coupling reactions or binding interactions in biological targets (e.g., topoisomerase inhibition) .

Protecting Groups :

- The tert-butyl carboxylate (target) vs. THP group (CAS 2241720-68-1) affects solubility: tert-butyl enhances stability in organic solvents, while THP may improve aqueous compatibility .

Preparation Methods

Indazole Core Formation and Initial Functionalization

The indazole scaffold is typically constructed via cyclization of ortho-substituted aromatic precursors. For example, 6-fluoro-3-methyl-1H-indazole can be synthesized through:

-

Diazotization-Cyclization : Reaction of 2-fluoro-6-methylaniline with nitrous acid (HNO₂) under acidic conditions generates a diazonium intermediate, which undergoes intramolecular cyclization to form the indazole ring .

-

Metal-Catalyzed Cyclizations : Palladium or copper catalysts facilitate coupling reactions between aryl halides and hydrazines, though this method is less common for fluorinated indazoles .

Key Data :

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazotization | H₂SO₄, NaNO₂, 0–5°C, 2 h | 65–70 | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 50–55 |

Introduction of the Boc Protecting Group

The Boc group is introduced at position 1 of the indazole to prevent unwanted reactivity during subsequent steps. This is achieved via:

-

Reaction with Boc Anhydride : Treatment of 6-fluoro-3-methyl-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or NaOH) in a polar aprotic solvent like THF or DMF .

Example Protocol :

-

Dissolve 6-fluoro-3-methyl-1H-indazole (10 mmol) in anhydrous THF.

-

Add Boc₂O (12 mmol) and DMAP (0.2 mmol).

-

Stir at 25°C for 12 h.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc) .

Key Data :

Regioselective C–H Borylation at Position 5

Installing the boronic ester at position 5 requires iridium-catalyzed C–H borylation, leveraging the directing effects of the Boc group. The Boc moiety at position 1 and methyl at position 3 electronically direct borylation to the meta position (C5) .

Protocol :

-

Combine tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate (5 mmol), [Ir(OMe)(COD)]₂ (0.05 mmol), dtbpy (0.12 mmol), and B₂Pin₂ (7.5 mmol) in anhydrous THF.

-

Heat at 80°C under N₂ for 16 h.

-

Cool, filter through Celite®, and concentrate.

Key Data :

| Catalyst | Ligand | Borylation Agent | Yield (%) | Reference |

|---|---|---|---|---|

| [Ir(OMe)(COD)]₂ | dtbpy | B₂Pin₂ | 72 | |

| [IrCl(COD)]₂ | bipyridine | B₂Pin₂ | 65 |

Mechanistic Insight :

The iridium catalyst coordinates to the indazole’s nitrogen, activating the C5–H bond for borylation. Steric hindrance from the Boc and methyl groups ensures selectivity for position 5 .

Optimization Challenges and Scalability

-

Regioselectivity : Competing borylation at C4 or C7 can occur if directing group effects are insufficient. Using bulkier ligands (e.g., dtbpy over bipyridine) enhances selectivity .

-

Boronic Ester Stability : The pinacol boronic ester is sensitive to protic solvents. Reactions must be conducted under anhydrous conditions .

-

Purification : Trituration with hexane or petroleum ether removes excess B₂Pin₂, while column chromatography isolates the product .

Alternative Routes and Comparative Analysis

-

Suzuki-Miyaura Coupling : Pre-functionalization with a halogen at C5 followed by coupling with a boronic ester is less efficient due to limited commercial availability of 5-halo-indazole precursors .

-

Direct Boronation : Hydroboration of alkynyl intermediates is impractical due to competing side reactions.

Yield Comparison :

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires:

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?

The compound is typically synthesized via sequential substitution reactions. For example, a related indazole-boronic ester derivative was synthesized through a two-step process: (1) introducing the tert-butoxycarbonyl (Boc) protecting group to the indazole nitrogen, followed by (2) palladium-catalyzed Miyaura borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Reaction conditions (e.g., catalyst loading, solvent, temperature) must be optimized to avoid side reactions such as deborylation or deprotection .

Q. How is the structure of this compound confirmed experimentally?

Structural validation involves:

- Spectroscopy : 1H and 13C NMR to confirm substituent positions and boronate integration.

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks).

- X-ray crystallography : For unambiguous confirmation of the indazole core and boronate geometry. A related compound’s crystal structure revealed a planar indazole ring with a dihedral angle of 8.2° between the boronate and indazole planes .

Q. What are the recommended storage conditions to ensure stability?

Boronate esters are moisture-sensitive. Store under inert gas (N2/Ar) at 0–6°C to prevent hydrolysis. The Boc group may degrade under acidic conditions, so neutral or slightly basic environments are preferred .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for this compound?

DFT studies can predict molecular geometry, frontier orbital energies (HOMO/LUMO), and reaction pathways. For a structurally similar indazole-boronate, DFT-optimized bond lengths (e.g., B–O = 1.37 Å) aligned with X-ray data within 0.02 Å, validating computational models. This aids in designing derivatives with improved electronic properties for cross-coupling reactions .

Q. What analytical challenges arise when characterizing impurities in this compound?

Common impurities include:

Q. How does steric hindrance from the tert-butyl group affect Suzuki-Miyaura coupling efficiency?

The tert-butyl group introduces steric bulk near the indazole N1 position, potentially slowing transmetallation in cross-coupling reactions. Kinetic studies on analogous compounds show a 15–20% reduction in yield compared to less hindered derivatives. Mitigation strategies include using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

Q. What contradictions exist between computational predictions and experimental reactivity data?

For example, DFT may predict favorable coupling at the boronate site, but competing protodeboronation can occur under basic conditions. In one study, computed activation energy for protodeboronation (ΔG‡ = 22.3 kcal/mol) underestimated experimental degradation rates, suggesting solvent effects or trace metal impurities influence pathways .

Methodological Guidance

Q. How to optimize reaction conditions for derivatizing this compound?

- Solvent screening : Use toluene/DMF mixtures for solubility without boronate hydrolysis.

- Catalyst selection : Pd(PPh3)4 for electron-rich substrates; PdCl2(dppf) for sterically hindered systems.

- Monitoring : In-situ 11B NMR tracks boronate integrity during reactions .

Q. What strategies resolve low crystallinity in X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.